molecular formula C11H14O2S B15280289 3-Methyl-3-((phenylsulfinyl)methyl)oxetane

3-Methyl-3-((phenylsulfinyl)methyl)oxetane

Cat. No.: B15280289
M. Wt: 210.29 g/mol
InChI Key: PJJNKTKKDHYKEU-UHFFFAOYSA-N
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Description

3-Methyl-3-((phenylsulfinyl)methyl)oxetane is an organic compound featuring a four-membered oxetane ring with a phenylsulfinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-((phenylsulfinyl)methyl)oxetane typically involves the formation of the oxetane ring followed by the introduction of the phenylsulfinylmethyl group. One common method is the cyclization of appropriate precursors under basic conditions. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . Another approach involves the Paternò–Büchi reaction, which forms the oxetane ring through a [2+2] cycloaddition of an alkene and a carbonyl compound .

Industrial Production Methods

Industrial production of oxetane derivatives, including this compound, often relies on scalable cyclization reactions and the use of robust catalysts to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-((phenylsulfinyl)methyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-3-((phenylsulfinyl)methyl)oxetane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3-((phenylsulfinyl)methyl)oxetane involves its interaction with molecular targets through its oxetane ring and phenylsulfinyl group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenylsulfinyl group can modulate the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-((phenylsulfinyl)methyl)oxetane is unique due to its specific combination of the oxetane ring and the phenylsulfinyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

3-(benzenesulfinylmethyl)-3-methyloxetane

InChI

InChI=1S/C11H14O2S/c1-11(7-13-8-11)9-14(12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

PJJNKTKKDHYKEU-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)CS(=O)C2=CC=CC=C2

Origin of Product

United States

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